Noracronycine

Description

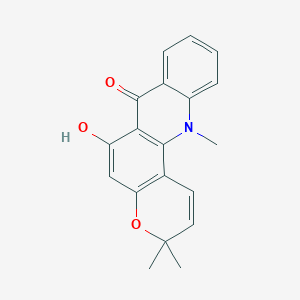

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-3,3,12-trimethylpyrano[2,3-c]acridin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-19(2)9-8-12-15(23-19)10-14(21)16-17(12)20(3)13-7-5-4-6-11(13)18(16)22/h4-10,21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBXBWBNEFPNSDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2N(C4=CC=CC=C4C3=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50157139 | |

| Record name | Noracronycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13161-79-0 | |

| Record name | Noracronycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013161790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Noracronycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Noracronycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORACRONYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4TQA37UF4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Noracronycine: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noracronycine is a naturally occurring pyranoacridone alkaloid that has garnered scientific interest for its potential biological activities, particularly its antimalarial properties. This technical guide provides a comprehensive overview of the discovery of this compound, its known natural sources, and a summary of its reported biological effects. Detailed experimental protocols for its isolation are presented, and all available quantitative data are summarized for comparative analysis. While the precise signaling pathways underlying its mechanism of action remain to be fully elucidated, this guide consolidates the current knowledge to support further research and development.

Discovery and Natural Sources

This compound was first reported as a natural product isolated from the bark of the Australian scrub ash, Medicosma subsessilis (Rutaceae). Subsequent phytochemical investigations have also identified it as a constituent of Glycosmis pentaphylla (Rutaceae), a plant distributed in tropical and subtropical regions of Asia.

Table 1: Natural Sources of this compound

| Plant Species | Family | Part(s) of Plant | Geographical Distribution |

| Medicosma subsessilis | Rutaceae | Bark | Eastern Australia, New Guinea, New Caledonia |

| Glycosmis pentaphylla | Rutaceae | Stem and Root Bark | Tropical and Subtropical Asia |

Quantitative Yield

Quantitative data on the yield of this compound from its natural sources is limited in the available literature. One study on Glycosmis pentaphylla reported the isolation of 1.1 grams of this compound from a combined 2.8 kg of dried stem bark and 1.3 kg of dried root bark.[1] The yield from Medicosma subsessilis has not been quantitatively reported in the reviewed literature.

Table 2: Reported Yield of this compound from Glycosmis pentaphylla

| Starting Material | Dry Weight (kg) | Yield of this compound (g) |

| Stem and Root Bark | 4.1 | 1.1 |

Experimental Protocols: Isolation of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following protocols are based on methodologies described in the literature for Medicosma subsessilis and Glycosmis pentaphylla.

General Extraction and Isolation Workflow

The overall process for isolating this compound from plant material can be summarized in the following workflow:

Figure 1. General workflow for the extraction and isolation of this compound from plant material.

Detailed Protocol for Isolation from Glycosmis pentaphylla

This protocol is adapted from a study that successfully isolated this compound from the stem and root bark of G. pentaphylla.[1]

-

Preparation of Plant Material: The dried stem (2.8 kg) and root bark (1.3 kg) of G. pentaphylla are coarsely powdered.

-

Defatting: The powdered plant material is first extracted with hexane at room temperature to remove nonpolar constituents. The hexane extract is then discarded.

-

Methanolic Extraction: The remaining plant material is subjected to extraction with methanol for three days at room temperature.

-

Concentration: The methanolic extract is filtered and concentrated under reduced pressure to yield a concentrated methanolic extract.

-

Chromatographic Purification: The crude methanolic extract is then subjected to silica gel column chromatography to separate the different chemical constituents.

-

Further Purification: Fractions containing this compound are identified and may require further purification steps, such as preparative thin-layer chromatography (TLC), to yield the pure compound.

Detailed Protocol for Isolation from Medicosma subsessilis

This protocol is based on the methodology used for the isolation of alkaloids from the bark of M. subsessilis.

-

Preparation of Plant Material: Dried, pulverized bark (1 kg) of M. subsessilis is used as the starting material.

-

Solvent Extraction: The powdered bark is successively extracted with diethyl ether (4 x 1 L) and then methanol (2 x 1 L) at room temperature.

-

Concentration: The solvents from both extracts are removed under reduced pressure to yield crude ether (8.5 g) and methanol (1.2 g) extracts.

-

Chromatographic Purification: The crude ether extract (1.5 g) is subjected to flash column chromatography on silica gel.

-

Elution: A gradient of increasing polarity, starting with dichloromethane and gradually adding methanol, is used to elute the compounds from the column, yielding multiple fractions. This compound is isolated from one of these fractions.

Biological Activity

This compound has been reported to possess antimalarial activity. However, detailed studies on its mechanism of action and specific molecular targets are not extensively available in the current body of scientific literature.

Table 3: Reported Biological Activity of this compound

| Activity | Organism/Cell Line | Potency (IC₅₀) | Reference |

| Antimalarial | Plasmodium yoelii | 10 µg/mL | Not specified in snippets |

Antimalarial Activity

The primary reported biological activity of this compound is its effect against the malaria parasite. While the specific mechanism has not been elucidated for this compound, the related acridone alkaloids are known to interfere with hemozoin formation in the parasite. Hemozoin is a non-toxic crystalline substance produced by the parasite to detoxify the heme released from the digestion of hemoglobin. Inhibition of this process leads to a buildup of toxic free heme, ultimately killing the parasite. It is plausible that this compound shares this mechanism of action.

Signaling Pathways

Currently, there is no specific information available in the reviewed literature detailing the signaling pathways modulated by this compound in Plasmodium or host cells. Further research is required to identify the precise molecular targets and signaling cascades affected by this compound to fully understand its antimalarial and any other potential therapeutic effects.

Conclusion and Future Directions

This compound is a pyranoacridone alkaloid with documented natural sources and promising antimalarial activity. This guide has provided a consolidated overview of its discovery, isolation protocols, and known biological effects. However, significant gaps in knowledge remain. Future research should focus on:

-

Quantitative analysis of this compound content in different populations of Medicosma subsessilis and Glycosmis pentaphylla to identify high-yielding sources.

-

Elucidation of the specific mechanism of action for its antimalarial activity, including its effect on hemozoin formation and other potential parasitic targets.

-

Investigation of the signaling pathways modulated by this compound in both the parasite and host cells to uncover its broader pharmacological profile.

-

Structure-activity relationship studies of this compound derivatives to potentially enhance its potency and selectivity.

Addressing these areas will be crucial for the potential development of this compound or its analogs as novel therapeutic agents.

References

In Vitro Antiproliferative Activity of Noracronycine: A Methodological and Conceptual Guide

Researchers, Scientists, and Drug Development Professionals,

This guide addresses the topic of the in vitro antiproliferative activity of Noracronycine. Following a comprehensive search of publicly available scientific literature, it must be noted that specific data regarding the quantitative antiproliferative activity (such as IC50 values), detailed experimental protocols, and defined signaling pathways for this compound are not presently available.

Therefore, this document serves as an in-depth technical guide outlining the standard methodologies and conceptual frameworks employed to characterize the in vitro antiproliferative activity of a novel compound, using this compound as a hypothetical subject. This guide will provide the detailed experimental protocols and data presentation structures requested, which would be applicable should such research be undertaken.

Quantitative Assessment of Antiproliferative Activity

The initial step in evaluating a compound's anticancer potential is to determine its half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug that is required to inhibit the proliferation of a cell population by 50%. This is typically assessed across a panel of cancer cell lines to understand the compound's potency and selectivity.

Table 1: Hypothetical IC50 Values of this compound Across Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | Data not available |

| MDA-MB-231 | Breast Adenocarcinoma | Data not available |

| A549 | Lung Carcinoma | Data not available |

| HCT116 | Colon Carcinoma | Data not available |

| PC-3 | Prostate Carcinoma | Data not available |

| HeLa | Cervical Cancer | Data not available |

| HepG2 | Hepatocellular Carcinoma | Data not available |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are standard protocols for key experiments used to assess antiproliferative activity.

Cell Viability and Cytotoxicity Assays

Several assays can be employed to measure cell viability. The choice of assay can depend on the cell type and the suspected mechanism of action of the compound.

This colorimetric assay is a standard method for assessing metabolic activity as an indicator of cell viability.[1]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

The SRB assay is a colorimetric assay that relies on the ability of SRB to bind to protein components of cells.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

-

Cell Fixation: After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow to air dry.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Cell Cycle Analysis

To understand if the antiproliferative effect is due to cell cycle arrest, flow cytometry with propidium iodide (PI) staining is commonly used.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24, 48, and 72 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL). Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assays

To determine if the compound induces programmed cell death, Annexin V/PI staining is a standard method.

Protocol:

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualization of Methodologies and Pathways

Diagrams are essential for visualizing complex experimental workflows and biological pathways.

Caption: Workflow for determining the in vitro antiproliferative activity of a compound.

While the specific signaling pathways affected by this compound are unknown, many antiproliferative compounds target key cancer-related pathways. A common example is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and controls cell growth, proliferation, and survival.[2][3]

Caption: Simplified diagram of the PI3K/AKT/mTOR signaling pathway.

Conclusion

While specific experimental data on the in vitro antiproliferative activity of this compound is not currently available in the public domain, this guide provides a comprehensive framework for how such an investigation would be structured. The protocols for cell viability assays, cell cycle analysis, and apoptosis determination represent the standard methodologies in the field. Furthermore, the exploration of key signaling pathways, such as the PI3K/AKT/mTOR pathway, is a critical step in elucidating the mechanism of action of any potential anticancer compound. Future research is required to determine the specific effects of this compound on cancer cell proliferation and the underlying molecular mechanisms.

References

Noracronycine's Antitumor Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noracronycine, a synthetic analog of the natural product acronycine, has emerged as a promising scaffold for the development of potent antitumor agents. This technical guide provides an in-depth analysis of the preclinical data supporting the antitumor potential of this compound derivatives, with a particular focus on the lead compound S23906-1 (cis-1,2-diacetoxy-1,2-dihydrobenzo[b]acronycine). This document summarizes key quantitative data on its cytotoxic and tumor growth inhibitory activities, details relevant experimental methodologies, and elucidates the underlying mechanism of action involving a unique signaling cascade that culminates in apoptotic cell death.

Introduction

The acridine alkaloid acronycine, originally isolated from Acronychia baueri, demonstrated a broad spectrum of antitumor activity in early studies. However, its clinical development was hampered by modest potency and poor solubility. These limitations spurred the synthesis of numerous analogs, leading to the development of this compound derivatives with significantly improved pharmacological profiles. Among these, S23906-1 has shown exceptional promise in preclinical models of various solid tumors, including lung, ovarian, and colon cancers, exhibiting superior efficacy compared to some clinically used anticancer drugs.[1][2][3][4][5][6][7] This guide consolidates the current knowledge on this compound's antitumor properties to inform further research and development efforts.

In Vitro Antitumor Activity

The cytotoxic potential of this compound derivatives has been evaluated across a range of human cancer cell lines. S23906-1, in particular, has demonstrated significantly greater potency than the parent compound, acronycine.

Cytotoxicity Data

Table 1: Comparative Potency of S23906-1 and Acronycine

| Cell Line | Assay Type | Fold-Potency Increase of S23906-1 vs. Acronycine | Reference |

| HT29 Human Colon Carcinoma | Clonogenic Survival | 100-fold | [1] |

| Various (6 tumor cell lines) | Proliferation | 20-fold | [1] |

In Vivo Antitumor Efficacy

The antitumor activity of S23906-1 has been extensively evaluated in various preclinical murine models, including orthotopic xenografts of human tumors, which more accurately mimic the clinical behavior of the disease.

Tumor Growth Inhibition and Survival Data

S23906-1 has demonstrated marked tumor growth inhibition and a significant increase in the survival of tumor-bearing animals in a dose-dependent manner.[2][3] Notably, in several models, its efficacy was comparable or superior to that of standard-of-care chemotherapeutic agents.

Table 2: In Vivo Antitumor Activity of S23906-1 in Murine Models

| Tumor Model | Treatment and Dose | Key Findings | Comparison | Reference |

| C38 Colon Carcinoma (murine) | S23906-1 (1.56-6.25 mg/kg, i.v.) | Marked tumor growth inhibition; T/C values of 13% and 1% respectively. At 6.25 mg/kg, induced tumor regression in all mice.[2][4] | Superior to 5-fluorouracil (80 mg/kg) which had a T/C of 25%.[2][4] | [2][4] |

| NCI-H460 Lung Cancer (human orthotopic) | S23906-1 (dose-dependent) | Increased survival with a treated vs. control (T/C) value of 162%.[1][2][3][7] | Vinorelbine was less active with a T/C of 119%.[2][3] | [1][2][3][7] |

| A549 Lung Cancer (human orthotopic) | S23906-1 (dose-dependent) | Increased survival with a T/C value of 193%.[1][2][3][7] | Vinorelbine was less active with a T/C of 174%.[2][3] | [1][2][3][7] |

| NIH:OVCAR-3 Ovarian Cancer (human i.p.) | S23906-1 | As active as paclitaxel, inducing 80% long-term survivors.[2][3] | Comparable to paclitaxel.[2][3] | [2][3] |

| HT-29 & HCT116 Colon Cancer (human orthotopic) | S23906-1 | Inhibited primary tumor growth as efficiently as irinotecan. Eradicated lymph node, hepatic, and pulmonary metastases in the HCT116 model.[2][3] | Comparable to irinotecan.[2][3] | [2][3] |

T/C value represents the percentage of the median tumor weight of the treated group over the median tumor weight of the control group. A lower T/C value indicates greater antitumor activity.

Mechanism of Action

The antitumor activity of this compound derivatives, particularly S23906-1, stems from a multi-faceted mechanism that ultimately leads to apoptosis. The primary initiating event is the covalent binding of the drug to DNA.

DNA Alkylation

S23906-1 functions as a DNA alkylating agent. It forms covalent adducts with DNA, primarily reacting with the N2-amino group of guanine residues in the minor groove. This interaction is crucial for its cytotoxic effects.

Cell Cycle Arrest and Apoptosis

The formation of DNA adducts by S23906-1 triggers a unique cellular response. At cytotoxic concentrations (≥ 2.5 µM in HT29 cells), the drug induces an irreversible arrest of the cell cycle in the S-phase.[1] This S-phase arrest is followed by the induction of apoptosis.[1][6]

A key and unusual feature of S23906-1's mechanism is the significant increase in the protein levels of cyclin E following treatment.[1] This upregulation of cyclin E is not associated with an increase in its kinase partner, Cdk2, and the overexpressed cyclin E is not found in a complex with Cdk2.[1] This uncoupling of cyclin E from Cdk2 appears to be a critical step in the apoptotic cascade initiated by S23906-1.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the evaluation of this compound derivatives.

Cell Viability Assay (MTT/WST-1 Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Drug Treatment: Treat cells with various concentrations of the test compound (e.g., S23906-1) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent to each well and incubate for 2-4 hours.

-

Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to form a colony, providing a measure of long-term cell survival and reproductive integrity.[8]

-

Cell Treatment: Treat a suspension of cells with the test compound for a defined period.

-

Cell Seeding: Plate a known number of treated cells into 6-well plates or culture dishes at a low density to allow for individual colony formation.

-

Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.

-

Fixing and Staining: Fix the colonies with a solution such as glutaraldehyde and then stain with a dye like crystal violet to visualize the colonies.[8]

-

Colony Counting: Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.[2][3][4][5][9][10][11][12][13]

-

Cell Treatment: Treat cells with the test compound to induce apoptosis.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend the cells in a binding buffer containing FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI).

-

Incubation: Incubate the cells in the dark for approximately 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis.

Orthotopic Xenograft Model (Human Lung Cancer)

This in vivo model involves the implantation of human cancer cells into the corresponding organ in immunodeficient mice.[14][15][16][17]

-

Cell Preparation: Prepare a suspension of human lung cancer cells (e.g., NCI-H460 or A549) in a suitable medium, sometimes mixed with an extracellular matrix like Matrigel.

-

Surgical Procedure: Under anesthesia, make a small incision in the lateral thorax of an immunodeficient mouse to expose the lung.

-

Cell Injection: Inject the cell suspension directly into the lung parenchyma.

-

Wound Closure: Close the incision with sutures or surgical clips.

-

Tumor Growth Monitoring: Monitor tumor growth over time using methods such as bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).

-

Drug Treatment: Once tumors are established, administer the test compound (e.g., S23906-1) via the desired route (e.g., i.v. or oral).

-

Efficacy Evaluation: Measure tumor volume and/or monitor animal survival to assess the antitumor efficacy of the treatment.

Conclusion

The this compound derivative S23906-1 has demonstrated significant potential as an antitumor agent in a range of preclinical models. Its potent in vitro cytotoxicity and impressive in vivo efficacy, coupled with a novel mechanism of action involving DNA alkylation and a unique cyclin E-mediated apoptotic pathway, position it as a compelling candidate for further clinical investigation. The data and methodologies presented in this guide provide a comprehensive foundation for researchers and drug development professionals to build upon in the ongoing effort to translate the promise of this compound into effective cancer therapeutics.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 4. scispace.com [scispace.com]

- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 6. rupress.org [rupress.org]

- 7. pnas.org [pnas.org]

- 8. The Intra-S Checkpoint Responses to DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Dual Role of Cyclin E in Cell Proliferation and Apotosis May Provide a Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. O6-Methylguanine DNA lesions induce an intra-S-phase arrest from which cells exit into apoptosis governed by early and late multi-pathway signaling network activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Marked antitumor activity of a new potent acronycine derivative in orthotopic models of human solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. kumc.edu [kumc.edu]

- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 14. Development of clinically relevant orthotopic xenograft mouse model of metastatic lung cancer and glioblastoma through surgical tumor tissues injection with trocar - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of clinically relevant orthotopic xenograft mouse model of metastatic lung cancer and glioblastoma through surgical tumor tissues injection with trocar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. e-crt.org [e-crt.org]

- 17. Mouse Orthotopic Lung Cancer Model Induced by PC14PE6 [e-crt.org]

An In-depth Technical Guide on Early-Stage Research of Noracronycine Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research into the cytotoxic properties of Noracronycine, a pyranoacridone alkaloid. This document summarizes the available quantitative data on its anti-cancer activity, details relevant experimental protocols, and explores the putative signaling pathways involved in its mechanism of action, based on studies of closely related compounds.

Quantitative Cytotoxicity Data

This compound has demonstrated cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro, have been determined for several cell lines. The available data is summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 187 |

| CALU-3 | Lung Cancer | 97.5 |

| SCC-25 | Squamous Cell Carcinoma | Not specified |

Table 1: In vitro cytotoxicity (IC50) of this compound against various human cancer cell lines. Data extracted from a study on pyranoacridone alkaloids from Glycosmis pentaphylla.[1][2]

Experimental Protocols

The following section details the methodologies for key experiments relevant to the study of this compound's cytotoxicity.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, an insoluble purple product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7, CALU-3, SCC-25)

-

Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium/F12 (DMEM/F12)

-

Fetal Bovine Serum (FBS)

-

Hydrocortisone (for SCC-25 cells)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Culture:

-

MCF-7 and CALU-3 cells are cultured in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[1]

-

SCC-25 cells are grown in DMEM/F12 medium supplemented with 400 ng/µL hydrocortisone, 10% FBS, and 1% penicillin-streptomycin.[1]

-

All cell lines are maintained in a humidified incubator at 37°C with 5% CO2.[1]

-

-

Cell Seeding:

-

Cells are harvested from culture flasks using trypsin-EDTA, centrifuged, and resuspended in fresh medium.

-

A cell suspension of a predetermined density (e.g., 5 x 10^3 cells/well) is seeded into 96-well plates.

-

Plates are incubated for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

This compound is dissolved in DMSO to prepare a stock solution.

-

Serial dilutions of this compound are prepared in culture medium.

-

The medium from the cell plates is replaced with medium containing various concentrations of this compound.

-

Control wells receive medium with DMSO at the same concentration as the highest drug concentration.

-

Plates are incubated for a specified period (e.g., 48 or 72 hours).

-

-

MTT Assay:

-

After the incubation period, MTT solution is added to each well and the plates are incubated for an additional 4 hours.

-

The medium containing MTT is then removed, and DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the control (untreated) cells.

-

The IC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

-

Potential Signaling Pathways and Mechanisms of Action

Direct studies on the signaling pathways modulated by this compound are currently limited. However, research on its parent compound, acronycine, and its derivatives, provides valuable insights into the potential mechanisms of action.

Apoptosis Induction

Studies on acronycine and its more potent derivative, S23906-1, suggest that these compounds induce apoptosis (programmed cell death) in cancer cells.[3][4] The proposed mechanism involves DNA alkylation, which triggers a cascade of events leading to cell death.[5][6][7]

Caption: Putative Apoptosis Signaling Pathway for this compound.

Cell Cycle Arrest

The acronycine derivative S23906-1 has been shown to induce cell cycle arrest, primarily at the S and G2/M phases.[3] This arrest is often a precursor to apoptosis and is linked to the inhibition of DNA synthesis.[3][4] The mechanism is thought to involve the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Caption: Proposed Workflow for this compound-Induced Cell Cycle Arrest.

Conclusion and Future Directions

Early-stage research indicates that this compound possesses cytotoxic properties against several cancer cell lines. The available data suggests that its mechanism of action likely involves the induction of apoptosis and cell cycle arrest, similar to other acronycine-based compounds. However, further research is imperative to elucidate the specific molecular targets and signaling pathways directly affected by this compound. Future studies should focus on:

-

Expanding the panel of cancer cell lines to determine the broader spectrum of this compound's activity.

-

Conducting detailed mechanistic studies to identify the specific caspases, Bcl-2 family proteins, and cell cycle regulatory molecules modulated by this compound.

-

Investigating the potential for synergistic effects when combined with other chemotherapeutic agents.

-

In vivo studies to evaluate the anti-tumor efficacy and toxicity profile of this compound in animal models.

This technical guide serves as a foundational resource for researchers and professionals in the field of drug development, providing a summary of the current knowledge on this compound's cytotoxicity and a framework for future investigations.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Induction of cyclin E and inhibition of DNA synthesis by the novel acronycine derivative S23906-1 precede the irreversible arrest of tumor cells in S phase leading to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acronycine derivatives as promising antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Structure activity relationships and mechanism of action of antitumor benzo[b]acronycine antitumor agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols for the Isolation of Noracronycine from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noracronycine is a significant acridone alkaloid, recognized for its role as a key intermediate in the synthesis of various biologically active compounds. It is structurally related to Acronycine, an alkaloid with noted antineoplastic properties, originally isolated from the bark of Baurella simplicifolia (now Sarcomelicope simplicifolia). This document provides a detailed protocol for the isolation and purification of this compound from natural product sources, designed for researchers in natural product chemistry, medicinal chemistry, and drug development. The methodologies outlined below are based on established principles of phytochemical analysis and specific literature precedents for acridone alkaloids.

Extraction of Crude Alkaloid Mixture

The initial step involves the extraction of the total alkaloidal content from the dried and powdered plant material. A conventional solid-liquid extraction method is typically employed.

Experimental Protocol: Maceration Extraction

-

Sample Preparation: Air-dry the bark of the source plant (e.g., Sarcomelicope simplicifolia) and grind it into a coarse powder to increase the surface area for solvent penetration.

-

Maceration:

-

Place 1 kg of the powdered plant material into a large container.

-

Add a sufficient volume of a polar solvent, such as methanol or ethanol, to completely submerge the material (approximately 5-10 L).

-

Seal the container and allow it to stand at room temperature for 48-72 hours with occasional agitation.

-

-

Filtration:

-

Filter the mixture through cheesecloth or a coarse filter paper to separate the marc (solid plant residue) from the liquid extract.

-

Press the marc to recover the maximum amount of extract.

-

-

Repeated Extraction: Repeat the maceration process with the marc at least two more times with fresh solvent to ensure exhaustive extraction.

-

Concentration:

-

Combine all the filtrates.

-

Concentrate the combined extract under reduced pressure at a temperature below 40°C using a rotary evaporator to obtain a crude viscous extract.

-

Acid-Base Partitioning for Alkaloid Enrichment

To isolate the alkaloids from the crude extract, an acid-base liquid-liquid partitioning technique is utilized. This method leverages the basic nature of alkaloids.

Experimental Protocol: Liquid-Liquid Extraction

-

Acidification: Dissolve the crude extract in a 5% aqueous solution of hydrochloric acid (HCl).

-

Defatting: Extract the acidic solution with a nonpolar solvent such as hexane or dichloromethane to remove neutral and acidic compounds like fats, waxes, and chlorophyll. Discard the organic layer.

-

Basification: Basify the aqueous layer to a pH of 9-10 using a base, such as ammonium hydroxide (NH₄OH). This will precipitate the free alkaloids.

-

Alkaloid Extraction: Extract the basified aqueous solution multiple times with a moderately polar organic solvent like chloroform or a mixture of dichloromethane and methanol (e.g., 9:1 v/v).

-

Washing and Drying:

-

Combine the organic layers containing the alkaloids.

-

Wash the combined organic extract with distilled water to remove any remaining base.

-

Dry the organic extract over anhydrous sodium sulfate (Na₂SO₄).

-

-

Concentration: Filter off the drying agent and concentrate the organic extract under reduced pressure to yield the crude alkaloid fraction.

Chromatographic Purification of this compound

The crude alkaloid fraction is a complex mixture that requires further separation to isolate pure this compound. Column chromatography followed by preparative thin-layer chromatography (TLC) is a common approach.[1]

Experimental Protocol: Column and Preparative TLC

-

Column Chromatography:

-

Stationary Phase: Pack a glass column with silica gel 60 (70-230 mesh) as the adsorbent, using a suitable solvent as the slurry.

-

Sample Loading: Adsorb the crude alkaloid fraction onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient of solvents, starting with a less polar system and gradually increasing the polarity. A common solvent system is a mixture of benzene and ethyl acetate (e.g., starting with 95:5 and gradually increasing the proportion of ethyl acetate) or chloroform and methanol (e.g., starting with 99:1).[1]

-

Fraction Collection: Collect the eluate in small fractions and monitor the separation using analytical TLC.

-

-

Preparative Thin-Layer Chromatography (TLC):

-

Fraction Pooling: Pool the fractions that show the presence of this compound based on TLC analysis (comparison with a standard if available).

-

Concentration: Concentrate the pooled fractions to a smaller volume.

-

Application: Apply the concentrated fraction as a band onto a preparative TLC plate coated with silica gel GF254.

-

Development: Develop the plate using a suitable solvent system, such as benzene-ethyl acetate (9:1) or chloroform-methanol (249:1).[1]

-

Visualization: Visualize the separated bands under UV light (254 nm and 365 nm).

-

Isolation: Scrape the band corresponding to this compound from the plate.

-

Elution: Elute the compound from the silica gel using a polar solvent like methanol or a mixture of chloroform and methanol.

-

Final Concentration: Filter the solution to remove the silica gel and evaporate the solvent to obtain purified this compound.

-

Characterization of this compound

The purity and identity of the isolated this compound should be confirmed using spectroscopic techniques.

-

Thin-Layer Chromatography (TLC): Assess the purity by spotting the isolated compound on a TLC plate and developing it in an appropriate solvent system. A single spot indicates a high degree of purity.

-

Melting Point: Determine the melting point of the isolated compound and compare it with the literature value.

-

Spectroscopic Analysis:

-

UV-Vis Spectroscopy: Record the UV-Vis spectrum in a suitable solvent (e.g., methanol) and compare the absorption maxima with reported data. Acridone alkaloids typically exhibit characteristic UV spectra.[1]

-

Infrared (IR) Spectroscopy: Obtain the IR spectrum to identify characteristic functional groups.

-

Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra to elucidate the chemical structure and confirm the identity of this compound.

-

Data Presentation

Table 1: Summary of Extraction and Purification Yields

| Step | Input Material | Output Material | Yield (%) | Purity (%) |

| Maceration | 1 kg Dried Plant Material | Crude Extract | 10-15% (w/w) | <1% |

| Acid-Base Partitioning | 100 g Crude Extract | Crude Alkaloid Fraction | 1-2% (w/w) | 5-10% |

| Column Chromatography | 1 g Crude Alkaloid Fraction | Enriched this compound Fraction | 20-30% (w/w) | 70-80% |

| Preparative TLC | 200 mg Enriched Fraction | Purified this compound | 50-60% (w/w) | >95% |

Note: Yields and purity are estimates and can vary depending on the plant source, age, and specific experimental conditions.

Table 2: Chromatographic Parameters for this compound Isolation

| Chromatographic Technique | Stationary Phase | Mobile Phase | Detection |

| Analytical TLC | Silica Gel 60 F254 | Benzene:Ethyl Acetate (9:1 v/v) | UV light (254 nm) |

| Column Chromatography | Silica Gel 60 (70-230 mesh) | Gradient: Chloroform to Chloroform:Methanol (99:1 v/v) | TLC analysis of fractions |

| Preparative TLC | Silica Gel 60 GF254 | Chloroform:Methanol (249:1 v/v)[1] | UV light (254 nm) |

Visualizations

References

Application Notes and Protocols for In Vivo Studies of Noracronycine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Noracronycine is an alkaloid with known antimalarial activity.[1][2] While its parent compound, Acronycine, has been noted for its antineoplastic properties, public domain data on the in vivo anti-cancer evaluation of this compound is scarce.[3] Therefore, this document provides a generalized framework of application notes and protocols for the in vivo assessment of a novel anti-cancer compound, using this compound as a hypothetical candidate. The methodologies described are based on standard preclinical oncology research practices.

Introduction: Preclinical In Vivo Evaluation of a Novel Anti-Cancer Agent

The transition from in vitro discovery to in vivo validation is a critical step in the development of any novel anti-cancer therapeutic.[4][5] In vivo studies using animal models are essential to understand a drug candidate's efficacy, safety profile, and pharmacokinetic behavior within a complex biological system.[4] This document outlines the standard methodologies for conducting initial in vivo efficacy, toxicity, and pharmacokinetic studies for a hypothetical anti-cancer agent like this compound.

The primary objectives of these initial in vivo studies are:

-

Efficacy: To determine if the compound can inhibit tumor growth in a living organism.

-

Toxicity: To identify the maximum tolerated dose (MTD) and characterize any adverse effects.

-

Pharmacokinetics (PK): To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Efficacy Studies: Human Tumor Xenograft Models

Human tumor xenograft models, where human cancer cell lines are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research for evaluating the anti-tumor activity of a new drug candidate.[6][7][8]

Experimental Protocol: Subcutaneous Xenograft Efficacy Study

This protocol describes the establishment of a subcutaneous human tumor xenograft model in mice to assess the anti-tumor efficacy of this compound.

Materials:

-

4-6 week old immunodeficient mice (e.g., Athymic Nude, NOD-SCID).[7][9]

-

Human cancer cell line of interest (e.g., HCT116 for colon cancer).[7]

-

Cell culture medium, PBS, Trypsin-EDTA.

-

Matrigel or Cultrex BME (optional, can improve tumor take rate).[6][7]

-

This compound, vehicle solution.

-

Dosing syringes and needles (appropriate gauge for the route of administration).

-

Digital calipers.

Procedure:

-

Animal Acclimatization: Allow mice to acclimatize to the facility for at least 3-5 days before the start of the experiment.[10]

-

Cell Preparation:

-

Culture human cancer cells under standard conditions until they are 70-80% confluent.

-

Harvest cells using Trypsin-EDTA, wash with PBS, and perform a cell count using a hemocytometer and trypan blue to ensure viability.[10]

-

Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 3 x 10^6 cells per 100 µL).[7][10] Keep cells on ice.

-

-

Tumor Implantation:

-

Tumor Growth Monitoring:

-

Randomization and Treatment:

-

When tumors reach an average volume of approximately 100-200 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, positive control).[9]

-

Administer this compound or vehicle via the chosen route (e.g., intraperitoneal, oral gavage) according to the predetermined dosing schedule.[7][9]

-

-

Endpoint Measurement:

-

Continue to measure tumor volume and body weight throughout the study.

-

The study endpoint is typically reached when tumors in the control group reach a predetermined maximum size, or if there are signs of significant toxicity (e.g., >20% body weight loss).

-

At the end of the study, euthanize the mice, and excise and weigh the tumors.

-

Data Presentation: Efficacy

Quantitative data from efficacy studies should be clearly summarized.

Table 1: Hypothetical Tumor Growth Inhibition Data for this compound

| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |

|---|---|---|---|---|

| Vehicle Control | - | 1500 ± 120 | 0 | -2.5 ± 1.0 |

| This compound | 10 | 950 ± 95 | 36.7 | -4.0 ± 1.5 |

| This compound | 30 | 450 ± 60 | 70.0 | -8.5 ± 2.0 |

| Positive Control | Varies | 300 ± 45 | 80.0 | -10.0 ± 2.5 |

Toxicology Studies: Determining the Maximum Tolerated Dose (MTD)

Acute toxicity studies are performed to determine the MTD and to identify potential target organs for toxicity.[12][13] This information is crucial for designing subsequent efficacy and sub-chronic toxicity studies.

Experimental Protocol: Acute Toxicity Study in Rodents

This protocol follows a dose-escalation design to identify the MTD of this compound in mice.

Materials:

-

Healthy, non-tumor-bearing mice (e.g., C57BL/6), 5 males and 5 females per group.[12]

-

This compound, vehicle solution.

-

Dosing and blood collection supplies.

Procedure:

-

Dose Selection: Based on in vitro cytotoxicity data or literature on similar compounds, select a starting dose and several escalating dose levels.

-

Dosing:

-

Divide animals into groups for each dose level and a vehicle control group.

-

Administer a single dose of this compound or vehicle.[12] The route should be the same as intended for efficacy studies.

-

-

Clinical Observation:

-

Observe animals for mortality, signs of toxicity (e.g., changes in posture, breathing, activity), and behavioral changes at 30 minutes, 2, 4, and 6 hours post-dose, and then daily for 14 days.[12]

-

-

Body Weight Measurement: Record the body weight of each animal before dosing and on days 7 and 14.[12]

-

Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all animals.[12] Collect major organs for histopathological analysis if needed.

-

MTD Determination: The MTD is defined as the highest dose that does not cause mortality or other signs of life-threatening toxicity and does not result in more than a 10-15% loss of body weight.

Data Presentation: Toxicology

Summarize key findings from the acute toxicity study in a table.

Table 2: Hypothetical Acute Toxicity Data for this compound

| Dose (mg/kg) | Mortalities (Day 14) | Mean Body Weight Change (Day 7) | Key Clinical Observations |

|---|---|---|---|

| Vehicle | 0/10 | +2.0% | Normal |

| 50 | 0/10 | -1.5% | Normal |

| 100 | 0/10 | -8.0% | Mild lethargy on Day 1 |

| 200 | 2/10 | -18.5% | Significant lethargy, ruffled fur |

| 400 | 8/10 | - | Severe lethargy, ataxia |

Pharmacokinetic (PK) Studies

PK studies measure the concentration of the drug in biological fluids (typically plasma) over time to determine its ADME properties.[14][15]

Experimental Protocol: Single-Dose PK Study in Mice

This protocol describes a serial blood sampling method to generate a PK profile from a single mouse.[14][16]

Materials:

-

Healthy mice (e.g., C57BL/6).

-

This compound, vehicle solution.

-

Dosing supplies.

-

Blood collection supplies (e.g., lancets for submandibular vein, heparinized capillary tubes, K2EDTA tubes).[14][17]

-

Centrifuge.

Procedure:

-

Dosing: Administer a single dose of this compound to each mouse (intravenous and the intended therapeutic route are often compared).

-

Serial Blood Sampling:

-

Collect small blood samples (e.g., 30 µL) at multiple time points.[14]

-

Example time points: 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.[18]

-

Blood can be collected via the submandibular or saphenous vein for early time points. A terminal cardiac puncture can be used for the final time point.[14]

-

-

Plasma Preparation:

-

Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

-

Centrifuge the blood to separate the plasma.[17]

-

-

Sample Analysis:

-

Store plasma samples at -80°C until analysis.

-

Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

-

Data Presentation: Pharmacokinetics

PK parameters are calculated from the plasma concentration-time curve.

Table 3: Hypothetical Pharmacokinetic Parameters for this compound (30 mg/kg, Oral Gavage)

| Parameter | Description | Value |

|---|---|---|

| Cmax | Maximum plasma concentration | 1.5 µg/mL |

| Tmax | Time to reach Cmax | 1.0 hour |

| AUC(0-t) | Area under the curve from time 0 to the last measurement | 8.5 µg*h/mL |

| T½ | Elimination half-life | 4.2 hours |

| CL/F | Apparent total body clearance | 3.5 L/h/kg |

| Vd/F | Apparent volume of distribution | 21.0 L/kg |

Visualizations: Pathways and Workflows

Hypothetical Signaling Pathway

The exact anti-cancer mechanism of this compound is not well-established. The following diagram illustrates a generic Receptor Tyrosine Kinase (RTK) signaling pathway, a common target in oncology. A compound like this compound could hypothetically inhibit a kinase within this cascade.

Caption: Hypothetical RTK signaling cascade and a potential point of inhibition.

Experimental Workflows

The following diagrams illustrate the workflows for the protocols described above.

Xenograft Efficacy Study Workflow

References

- 1. Noracronycine_TargetMol [targetmol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Acronycine | C20H19NO3 | CID 345512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijpbs.com [ijpbs.com]

- 5. iv.iiarjournals.org [iv.iiarjournals.org]

- 6. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]

- 7. Mouse xenograft tumor model [bio-protocol.org]

- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 10. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 11. Mouse xenograft tumor model [bio-protocol.org]

- 12. Acute toxicity study in rodents | Bienta [bienta.net]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. Murine Pharmacokinetic Studies [bio-protocol.org]

- 15. Murine Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Murine Pharmacokinetic Studies [en.bio-protocol.org]

- 17. 4.6. Mouse Pharmacokinetic Study [bio-protocol.org]

- 18. researchgate.net [researchgate.net]

Application Notes and Protocols: Measuring Noracronycine's Effect on Cell Proliferation

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the techniques used to measure the effect of the novel compound Noracronycine on cell proliferation. The following sections detail the theoretical background, experimental protocols, data presentation, and visualization of key cellular pathways and workflows.

Introduction to Cell Proliferation Assays

Cell proliferation is a fundamental biological process involving cell growth and division.[1] In cancer research and drug development, assays that measure cell proliferation are crucial for assessing the cytotoxic or cytostatic effects of new chemical entities like this compound.[2] These assays can be categorized based on their underlying principles, such as monitoring metabolic activity, DNA synthesis, or cell cycle progression.[3][4] The choice of assay depends on the research question, cell type, and desired throughput.[3] This document outlines several robust methods to characterize the anti-proliferative potential of this compound.

Hypothesized Signaling Pathways Affected by this compound

Many anti-proliferative compounds exert their effects by targeting key signaling pathways that regulate the cell cycle. While the specific mechanism of this compound is under investigation, two common pathways often implicated in cell cycle control are the pRB-E2F pathway and the PI3K/Akt/mTOR pathway.

The pRB-E2F pathway is a critical regulator of the G1/S phase transition.[5] Mitogenic signals lead to the activation of cyclin-dependent kinases (CDKs), which phosphorylate the retinoblastoma protein (pRB).[5][6] This phosphorylation releases the transcription factor E2F, allowing for the expression of genes necessary for DNA synthesis and entry into the S phase.[5]

Caption: The pRB-E2F pathway controlling the G1/S transition.

The PI3K/Akt/mTOR pathway is another central regulator of cell growth, proliferation, and survival.[7][8] Growth factors activate PI3K, leading to the activation of Akt, which in turn activates mTOR.[7] mTORC1, a key component of this pathway, promotes protein synthesis and cell growth.[7] Dysregulation of this pathway is a common feature of many cancers.

Caption: The PI3K/Akt/mTOR signaling pathway.

Experimental Workflow for Assessing this compound

A typical workflow for evaluating the anti-proliferative effects of a novel compound like this compound involves a multi-step process, from initial screening to more detailed mechanistic studies.

References

- 1. biocompare.com [biocompare.com]

- 2. assaygenie.com [assaygenie.com]

- 3. Cell Viability and Proliferation Assays [sigmaaldrich.com]

- 4. blog.abclonal.com [blog.abclonal.com]

- 5. Signaling Pathways that Control Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bruceine D and Narclasine inhibit the proliferation of breast cancer cells and the prediction of potential drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signaling Pathways Involved in the Regulation of mRNA Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Signaling Pathways Controlling the Efficacy of Glioblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application of Noracronycine in Leukemia and Sarcoma Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noracronycine is a synthetic compound with potential anti-neoplastic properties. This document provides detailed application notes and protocols for investigating the efficacy and mechanism of action of this compound in preclinical leukemia and sarcoma models. The following protocols are based on established methodologies for anti-cancer drug screening and are intended to serve as a comprehensive guide for researchers. The presented data is hypothetical and for illustrative purposes.

Proposed Mechanism of Action

This compound is hypothesized to exert its anti-tumor effects by inducing apoptosis through the modulation of the p53 signaling pathway. In many cancer cells, the tumor suppressor protein p53 is inactivated or downregulated. This compound is proposed to stabilize and activate p53, leading to the transcriptional activation of pro-apoptotic genes such as Bax and the downregulation of anti-apoptotic genes like Bcl-2. This shift in the Bax/Bcl-2 ratio is expected to increase mitochondrial membrane permeability, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in programmed cell death.

Experimental Protocols

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of this compound that inhibits the growth of leukemia and sarcoma cell lines by 50% (IC50).

Materials:

-

Leukemia cell lines (e.g., K562, HL-60)

-

Sarcoma cell lines (e.g., A673, RH30)

-

RPMI-1640 and DMEM media

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Culture leukemia and sarcoma cells in their respective media supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture media.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

-

Incubate for 48 or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Aspirate the media and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol quantifies the induction of apoptosis in cancer cells following treatment with this compound.

Materials:

-

Leukemia and sarcoma cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24, 48, and 72 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Western Blot Analysis of Apoptotic Pathway Proteins

This protocol assesses the effect of this compound on the expression levels of key proteins in the hypothesized signaling pathway.

Materials:

-

Leukemia and sarcoma cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-p53, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Treat cells with this compound at its IC50 concentration for 48 hours.

-

Lyse the cells and quantify protein concentration using the BCA assay.

-

Separate 30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence imaging system.

-

Use β-actin as a loading control.

In Vivo Xenograft Sarcoma Model

This protocol evaluates the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Athymic nude mice (4-6 weeks old)

-

A673 sarcoma cells

-

Matrigel

-

This compound formulation for injection

-

Calipers

Procedure:

-

Subcutaneously inject 5 x 10⁶ A673 cells mixed with Matrigel into the flank of each mouse.

-

Allow tumors to grow to a palpable size (approximately 100 mm³).

-

Randomize mice into a control group (vehicle) and a treatment group (this compound).

-

Administer this compound (e.g., 10 mg/kg) or vehicle intraperitoneally daily for 21 days.

-

Measure tumor volume and body weight twice a week.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Quantitative Data Summary (Hypothetical)

Table 1: In Vitro Cytotoxicity of this compound (IC50 in µM)

| Cell Line | Type | IC50 (48h) | IC50 (72h) |

| K562 | Chronic Myeloid Leukemia | 12.5 | 8.2 |

| HL-60 | Acute Promyelocytic Leukemia | 9.8 | 6.5 |

| A673 | Ewing's Sarcoma | 15.3 | 10.1 |

| RH30 | Rhabdomyosarcoma | 18.1 | 12.7 |

Table 2: Apoptosis Induction in A673 Cells at 48h (IC50 concentration)

| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |

| Vehicle | 2.1 | 1.5 | 0.8 |

| This compound | 25.4 | 15.2 | 1.1 |

Table 3: In Vivo Efficacy in A673 Xenograft Model

| Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |

| Vehicle | 102 ± 15 | 850 ± 98 | - |

| This compound (10 mg/kg) | 105 ± 18 | 320 ± 65 | 62.4 |

Conclusion

These application notes and protocols provide a framework for the preclinical evaluation of this compound in leukemia and sarcoma models. The proposed mechanism of action, centered on the p53 pathway, can be systematically investigated using the detailed experimental procedures. The hypothetical data suggests that this compound has the potential to be a potent anti-cancer agent in these malignancies, warranting further investigation. Researchers should adapt these protocols as needed for their specific experimental setups and cell lines.

Noracronycine as a Tool Compound in Cell Signaling Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noracronycine is a naturally occurring acridone alkaloid and a demethylated analog of acronycine. Acronycine and its derivatives have garnered significant interest in cancer research due to their antitumor properties.[1][2][3] The primary mechanism of action for this class of compounds is through direct interaction with DNA, leading to the activation of cellular stress and damage response pathways.[1][2] This property makes this compound and its analogs valuable as tool compounds for investigating the intricate signaling networks that govern cellular responses to genotoxic stress. These application notes provide an overview of this compound's utility in cell signaling research, including its mechanism of action, and detailed protocols for its application in cell-based assays.

Mechanism of Action: DNA Alkylation and Induction of Cellular Responses

The cytotoxic effects of acronycine and its derivatives, including by extension this compound, are primarily attributed to their ability to alkylate DNA.[1][2] This process involves the formation of a covalent bond with DNA bases, most notably the 2-amino group of guanine residues.[1] This interaction can physically obstruct DNA replication and transcription, leading to cell cycle arrest and apoptosis. The formation of DNA adducts serves as a damage signal that triggers a cascade of cellular responses, making these compounds useful for studying DNA damage response (DDR) pathways.

The activation of DDR pathways is a critical area of cell signaling research, with implications for cancer biology, aging, and neurodegenerative diseases. By inducing DNA damage, this compound can be employed to probe the activation of key sensor proteins such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which in turn phosphorylate a host of downstream targets to orchestrate DNA repair, cell cycle arrest, or apoptosis.

Data Presentation

While specific quantitative data for this compound's activity in cell signaling is limited, data for the parent compound, acronycine, and its more potent analogs provide a valuable reference for its potential efficacy. This compound itself has been noted for its antimalarial activity.[4]

| Compound | Biological Activity | Cell Line(s) | IC50 / Effective Concentration | Reference |

| This compound | Antimalarial | P. yoelii | 10 µg/mL | [4] |

| Acronycine | Antitumor | L-1210 | More potent than acronycine (specific values not provided in abstract) | [5] |

| trans-1,2-diacetoxy-1,2-dihydroacronycine | Antitumor | Murine P-388 leukemia | Markedly active at a dose 16-fold lower than acronycine | [5] |

| S 23906-1 (benzo[b]acronycine derivative) | Antitumor | C38 colon carcinoma | Markedly inhibited tumor growth at 1.56-6.25 mg/kg | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound on cell signaling pathways.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on a given cell line.

Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Target cell line (e.g., HeLa, A549)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of DNA Damage Response Proteins

This protocol is used to assess the activation of key proteins in the DNA damage response pathway following treatment with this compound.

Materials:

-

This compound

-

Target cell line

-

6-well plates

-

RIPA buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ATM, anti-phospho-ATR, anti-phospho-p53, anti-γH2AX)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for desired time points (e.g., 1, 6, 24 hours).

-

Lyse the cells with RIPA buffer and collect the lysates.

-

Determine the protein concentration of each lysate using the BCA protein assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Protocol 3: Immunofluorescence Staining for γH2AX Foci

This protocol allows for the visualization of DNA double-strand breaks through the detection of γH2AX foci.

Materials:

-

This compound

-

Target cell line

-

Glass coverslips in a 24-well plate

-

4% paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

Blocking solution (e.g., 1% BSA, 22.52 mg/mL glycine in PBST)

-

Primary antibody (anti-γH2AX)

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a 24-well plate.

-

Treat cells with this compound for the desired time.

-

Fix the cells with 4% PFA for 10 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

-

Block the cells with blocking solution for 30 minutes.

-

Incubate with the primary anti-γH2AX antibody for 1 hour at room temperature.

-

Wash the cells with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides using antifade mounting medium.

-

Visualize the γH2AX foci using a fluorescence microscope.

Visualizations

Caption: Mechanism of action of this compound leading to cellular responses.

Caption: DNA Damage Response (DDR) pathway activated by this compound.

Caption: General experimental workflow for studying this compound's effects.

References

- 1. [From acronycine to benzo-[b]-acronycine derivatives: potent antitumor agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acronycine derivatives: a promising series of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Marked antitumor activity of a new potent acronycine derivative in orthotopic models of human solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Noracronycine_TargetMol [targetmol.com]

- 5. Synthesis and biological activity of esters in the trans-1,2-dihydroxy-1,2-dihydroacronycine series - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Noracronycine Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Noracronycine synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Question: Why is the yield of the initial condensation reaction to form 1,3-dihydroxyacridone low?

Answer: Low yields in the condensation of anthranilic acid and phloroglucinol can stem from several factors. Incomplete reaction, side reactions, or suboptimal reaction conditions are common culprits.

-

Incomplete Reaction: Ensure that the reagents are of high purity and are used in the correct stoichiometric ratios. The reaction often requires a catalyst, such as a catalytic amount of p-toluenesulfonic acid (TsOH), and adequate heating to proceed to completion.[1]

-